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Introduction
(R)-BPO-27 is a potent and highly selective inhibitor of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) chloride channel.[1][2] As the active enantiomer of the

benzopyrimido-pyrrolo-oxazinedione BPO-27, it exhibits low nanomolar potency, making it a

valuable tool for studying CFTR function and for the development of therapeutics targeting

CFTR-mediated diseases like secretory diarrheas.[1][2] The S-enantiomer of BPO-27 is

inactive, highlighting the specific interaction of the R-enantiomer with the channel. This

document provides detailed protocols for the application of (R)-BPO-27 in patch clamp

electrophysiology experiments to study CFTR.

Mechanism of Action
Recent studies have elucidated that (R)-BPO-27 acts as a direct pore blocker of the CFTR

channel.[3][4] It binds within the inner vestibule of the channel, physically occluding the chloride

ion pathway.[3][4] This pore-blocking action uncouples the channel's chloride conductance from

its ATP hydrolysis cycle.[3][4] While it directly blocks the pore, (R)-BPO-27 also affects the

ATP-dependent gating of CFTR, increasing the apparent Michaelis constant (Km) for ATP.[3][5]

Single-channel recordings have shown that (R)-BPO-27 reduces the channel's open probability

by increasing its closed time, without altering the single-channel conductance.[5]
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Data Presentation
Table 1: Potency of (R)-BPO-27 on CFTR

Parameter Value
Cell Type/Assay
Condition

Reference

IC₅₀ (Cell-based

assay)
~4 nM Not specified [1]

IC₅₀ (cAMP agonists) Down to ~5 nM Epithelial cell cultures [2]

IC₅₀ (Single-channel,

cytoplasmic

application)

~600 pM Inside-out patches [6]

Table 2: Effect of (R)-BPO-27 on CFTR Gating and
Kinetics

Parameter Condition Value Reference

Whole-Cell

ATP Activation EC₅₀

(Control)
0.5 nM (R)-BPO-27 0.27 mM [5]

ATP Activation EC₅₀

(with (R)-BPO-27)
0.5 nM (R)-BPO-27 1.77 mM [5]

Inside-Out Patch

Inhibition t₁/₂ 1 µM (R)-BPO-27 12 ± 0.6 s [3]

Recovery t₁/₂ 1 µM (R)-BPO-27 420 ± 75 s [3]

Single-Channel

Open Probability

(NPₒ) (Control)
5 nM (R)-BPO-27 0.29 ± 0.02 [5]

Open Probability

(NPₒ) (with (R)-BPO-

27)

5 nM (R)-BPO-27 0.08 ± 0.01 [5]
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Signaling Pathway and Inhibition Mechanism
CFTR Activation and Inhibition by (R)-BPO-27
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Caption: CFTR channel activation via the cAMP/PKA pathway and its inhibition by (R)-BPO-27
through direct pore blockage.

Experimental Protocols
Cell Culture and Transfection
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293T) cells are suitable

for heterologous expression of wild-type or mutant CFTR.

Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

CHO-K1 Cells: Use Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-

12) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) GlutaMAX.

HEK-293T Cells: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% FBS.

Transfection: Seed cells on 35-mm culture dishes or on glass coverslips 24 hours before

transfection. Transfect with a plasmid encoding human CFTR using a suitable transfection

reagent. Experiments are typically performed 24-48 hours post-transfection.

Patch Clamp Electrophysiology
Whole-Cell Recording Protocol

This configuration is useful for assessing the overall effect of (R)-BPO-27 on the CFTR current

in a cell.

Solution Preparation:

External Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 5 Glucose (pH

7.4 with NaOH).

Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 1 EGTA, 5 HEPES, 1 Mg-ATP (pH

7.2 with CsOH).

Recording Procedure:
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Obtain a gigaohm seal and establish the whole-cell configuration.

Hold the cell at a potential of 0 mV. Elicit currents by applying voltage steps from -80 mV

to +80 mV in 20 mV increments.

Establish a baseline CFTR current by perfusing the cell with a solution containing a CFTR

activator (e.g., 10 µM Forskolin and 100 µM IBMX).

Once a stable baseline current is achieved, apply (R)-BPO-27 at the desired concentration

in the continued presence of the activator.

Record the inhibition of the CFTR current. Washout of the compound can be performed to

assess reversibility.

Inside-Out Patch Recording Protocol

This configuration allows for the direct application of (R)-BPO-27 to the cytoplasmic face of the

channel, ideal for studying channel gating and kinetics.

Solution Preparation:

Pipette (External) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES (pH 7.4).

Bath (Internal) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 TES, 1 EGTA, plus 1 mM Mg-

ATP and 150 nM PKA catalytic subunit to activate CFTR (pH 7.4).

Recording Procedure:

After forming a cell-attached patch, excise the patch to achieve the inside-out

configuration.

Activate CFTR channels by perfusing the patch with the ATP- and PKA-containing bath

solution.

Record baseline channel activity at a fixed holding potential (e.g., -50 mV).

Apply (R)-BPO-27 to the bath at the desired concentration and record the change in

channel activity.
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For single-channel analysis, data can be used to determine changes in open probability

(NPₒ), open time, and closed time.

Experimental Workflow Diagram
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Workflow for (R)-BPO-27 Patch Clamp Experiment
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Caption: A generalized workflow for a patch clamp experiment to evaluate the effect of (R)-
BPO-27 on CFTR channels.

Selectivity
(R)-BPO-27 has demonstrated high selectivity for CFTR. In short-circuit current measurements

on human bronchial epithelial cells, a high concentration of (R)-BPO-27 (10 µM) did not affect

the currents mediated by the epithelial sodium channel (ENaC) or calcium-activated chloride

channels (CaCCs).[6] This high degree of selectivity makes (R)-BPO-27 a precise tool for

isolating and studying CFTR-specific currents in both native and heterologous expression

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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